(S)-1-(o-Tolyl)butan-1-amine hydrochloride
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Overview
Description
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a butan-1-amine backbone with an o-tolyl group attached to the first carbon, and it exists as a hydrochloride salt to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride typically involves the following steps:
Chiral Resolution: The starting material, racemic 1-(o-Tolyl)butan-1-amine, is subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral acids or chromatography techniques.
Hydrochloride Formation: The (S)-1-(o-Tolyl)butan-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous or alcoholic solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing efficient chiral resolution methods such as crystallization or enzymatic resolution.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(o-Tolyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-1-(o-Tolyl)butan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(o-Tolyl)butan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
®-1-(o-Tolyl)butan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activity.
1-(p-Tolyl)butan-1-amine hydrochloride: A positional isomer with the tolyl group at the para position.
1-(m-Tolyl)butan-1-amine hydrochloride: A positional isomer with the tolyl group at the meta position.
Uniqueness
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration and the position of the tolyl group, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTHPTJAFLCPOT-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704195 |
Source
|
Record name | (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213497-62-1 |
Source
|
Record name | (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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